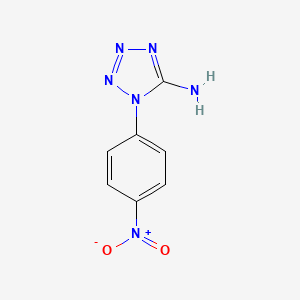

Tetrazole,5-amino-1-(4-nitrophenyl)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrazole,5-amino-1-(4-nitrophenyl), also known as Tetrazole,5-amino-1-(4-nitrophenyl), is a useful research compound. Its molecular formula is C7H6N6O2 and its molecular weight is 206.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tetrazole,5-amino-1-(4-nitrophenyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrazole,5-amino-1-(4-nitrophenyl) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Corrosion Inhibition

5-amino-1-(4-nitrophenyl)tetrazole has been investigated for its corrosion inhibition properties. Studies demonstrated that this compound effectively protects metals like stainless steel in acidic environments. At concentrations up to 10−3 mol/L, it exhibited an inhibition efficiency of approximately 75.05%, indicating its potential as a protective agent in industrial applications .

The compound has shown promise in medicinal chemistry due to its diverse biological activities:

- Antimicrobial Properties: Research indicates that tetrazole derivatives possess significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. In vitro studies revealed that certain derivatives had minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics, suggesting their potential as alternative treatments for resistant bacterial strains .

- Anticancer Activity: The compound's ability to interact with biological targets has led to investigations into its anticancer properties. Some studies have reported cytotoxic effects against cancer cell lines, highlighting its potential as a therapeutic agent .

Material Science

In material science, 5-amino-1-(4-nitrophenyl)tetrazole is utilized in the development of advanced materials such as polymers and explosives. Its stability and reactivity make it suitable for applications requiring precise chemical control .

Case Study 1: Corrosion Protection

A detailed electrochemical study assessed the effectiveness of 5-amino-1-(4-nitrophenyl)tetrazole as a corrosion inhibitor for stainless steel in acidic media. The results indicated that increased concentrations of the compound led to enhanced protection through the formation of an insulating adsorption layer on the metal surface. The adsorption process was found to follow the Langmuir isotherm model, confirming its efficacy as a corrosion inhibitor .

Case Study 2: Antimicrobial Efficacy

A series of tetrazole derivatives were synthesized and tested for antimicrobial activity against clinical strains of bacteria. The results showed that several compounds exhibited superior activity compared to standard antibiotics like ciprofloxacin, with MIC values indicating their potential for further development as antimicrobial agents .

化学反応の分析

N-Alkylation

The amino group undergoes regioselective alkylation at N5 using:

-

Alkyl halides (R-X; X = Br, I)

-

K₂CO₃ base in DMF

-

50-70°C for 4-8 hours

Yields range from 65% (methyl iodide) to 82% (benzyl bromide), with no observed N1 alkylation .

Coordination Chemistry

The tetrazole acts as a polydentate ligand for transition metals:

| Metal Salt | Complex Type | Application | Reference |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | Mononuclear | Antimicrobial catalysts | |

| Zn(OAc)₂ | Polymeric | Lewis acid catalysis | |

| AgBF₄ | Cluster | Photoluminescent materials |

Copper complexes show notable bioactivity, with MIC values ≤1.6 μg/mL against methicillin-resistant Staphylococcus strains .

Stability and Reaction Constraints

Critical limitations include:

-

Decomposition >250°C (DSC data)

-

Nitro group reduction under H₂/Pd-C (>5 atm)

-

pH sensitivity in strong acids (H2SO4/HNO3)

These constraints mandate careful selection of reaction media, particularly avoiding prolonged exposure to reducing conditions .

The compound’s synthetic flexibility and catalytic utility make it valuable for pharmaceuticals, materials science, and green chemistry applications. Recent advances in bismuth-mediated synthesis and microwave methods address traditional challenges in regiocontrol and reaction speed.

特性

分子式 |

C7H6N6O2 |

|---|---|

分子量 |

206.16 g/mol |

IUPAC名 |

1-(4-nitrophenyl)tetrazol-5-amine |

InChI |

InChI=1S/C7H6N6O2/c8-7-9-10-11-12(7)5-1-3-6(4-2-5)13(14)15/h1-4H,(H2,8,9,11) |

InChIキー |

MUEKWICBOBNDDL-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1N2C(=NN=N2)N)[N+](=O)[O-] |

同義語 |

1-(4-nitrophenyl)-1H-tetrazol-5-amine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。